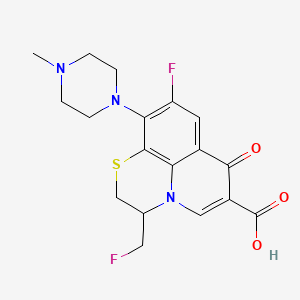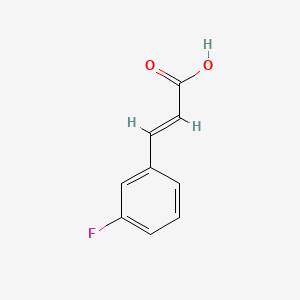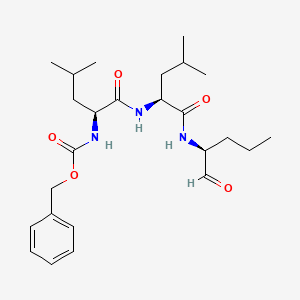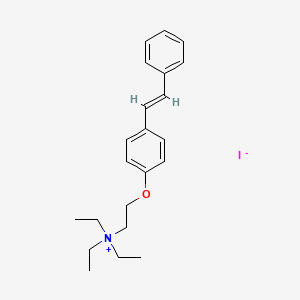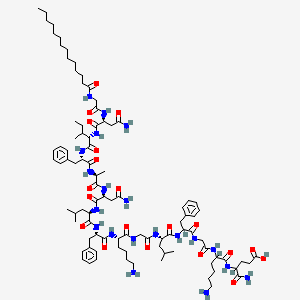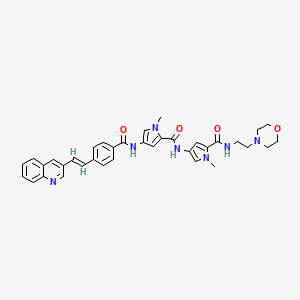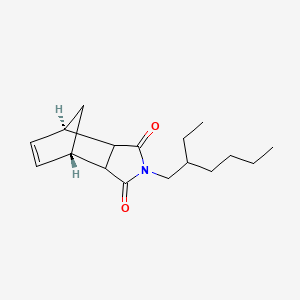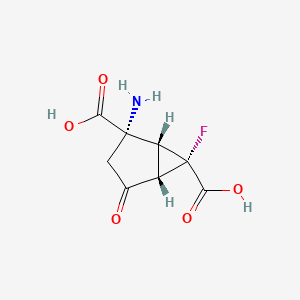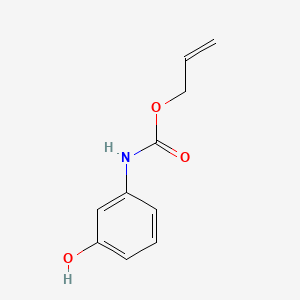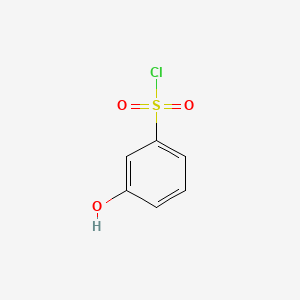
2-Bromo-N-(3-butyramidophenyl)benzamide
描述
2-Bromo-N-(3-butyramidophenyl)benzamide is a chemical compound with significant scientific potential1. However, detailed information about this specific compound is not readily available. It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of unique chemicals2.
Synthesis Analysis
Unfortunately, specific synthesis information for 2-Bromo-N-(3-butyramidophenyl)benzamide is not available from the search results. However, similar compounds such as 2-Bromo-N-ethylbenzamide have been synthesized from 2-Bromobenzamide and other reagents3.Molecular Structure Analysis
The molecular structure of 2-Bromo-N-(3-butyramidophenyl)benzamide is not directly available. However, the molecular formula is C17H17BrN2O2, with an average mass of 361.233 Da4.Chemical Reactions Analysis
Specific chemical reactions involving 2-Bromo-N-(3-butyramidophenyl)benzamide are not available from the search results. However, it’s important to note that the reactivity of a compound is influenced by its molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-N-(3-butyramidophenyl)benzamide are not fully available. However, similar compounds have been described as solids2. The molecular weight of 2-Bromo-N-(3-butyramidophenyl)benzamide is 361.233 Da4.科学研究应用
Molecular Interactions and Structural Analysis
Research on similar bromo-benzamide derivatives has focused on understanding their molecular interactions, such as hydrogen bonding, π-interactions, and halogen bonding. For instance, the study by Saeed et al. (2020) on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, revealed insights into their intermolecular interactions through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These interactions are crucial for the stabilization of molecular assemblies and have implications for the design of materials and drugs with desired properties (Saeed et al., 2020).
Synthesis and Characterization
The synthesis and spectroscopic characterization of bromo-benzamide compounds are fundamental aspects of chemical research. Polo et al. (2019) synthesized 2-bromo-N-(2,4-difluorobenzyl)benzamide, characterized it through various spectroscopic techniques, and analyzed its crystal structure. This work provides a foundation for the synthesis of phenanthridinone intermediates and contributes to the development of new synthetic methodologies (Polo et al., 2019).
Potential Biological Activities
Some bromo-benzamide derivatives have been studied for their potential biological activities, including antimicrobial and antipathogenic effects. Limban et al. (2011) investigated new thiourea derivatives for their interaction with bacterial cells, demonstrating the potential of bromo-benzamide compounds for the development of novel antimicrobial agents (Limban et al., 2011). Furthermore, Banerjee et al. (2011) reported on bromo-benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase, highlighting the potential of such compounds in antimalarial drug development (Banerjee et al., 2011).
安全和危害
Specific safety and hazard information for 2-Bromo-N-(3-butyramidophenyl)benzamide is not available from the search results. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition5.
未来方向
The future directions for research on 2-Bromo-N-(3-butyramidophenyl)benzamide are not specified in the search results. However, given its potential as a unique chemical, it may be of interest in various fields of research, including medicinal chemistry and material science6.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, further research and experimental studies would be required.
属性
IUPAC Name |
2-bromo-N-[3-(butanoylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOVLSMXPWPCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359961 | |
| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(3-butyramidophenyl)benzamide | |
CAS RN |
423735-93-7 | |
| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423735-93-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dichloro-N-(1-(4-(4,9-diethoxy-1-oxo-1H-benzo[f]isoindol-2(3H)-yl)-3-methylbenzyl)cyclopropylcarbamoyl)benzenesulfonamide](/img/structure/B1676554.png)
![2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile](/img/structure/B1676555.png)
